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Compound of Interest

Compound Name: Cryptomoscatone D2

Cat. No.: B12387476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cryptomoscatone D2 is a naturally occurring styryl-lactone that has garnered significant

interest within the scientific community due to its notable biological activities. Isolated from

species of the Cryptocarya genus, this compound has demonstrated potent cytotoxic effects

against various cancer cell lines and has been identified as a G2 checkpoint inhibitor.[1] The

G2 checkpoint is a critical regulator of the cell cycle, preventing cells with damaged DNA from

entering mitosis. Inhibition of this checkpoint can selectively induce cell death in cancer cells,

which often have a defective G1 checkpoint, making it a promising target for anticancer

therapies. This application note provides a detailed protocol for the total synthesis of

Cryptomoscatone D2, based on the stereoselective synthesis reported by Yadav et al., and

summarizes its cytotoxic activity.[2]

Data Presentation
Table 1: Cytotoxicity of Cryptomoscatone D2
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Cell Line Cell Type IC50 (µM) at 48h

HeLa
Human cervical carcinoma

(HPV-positive)
~30

SiHa
Human cervical carcinoma

(HPV-positive)
> 90

C33A
Human cervical carcinoma

(HPV-negative)
~45

MRC-5
Human lung fibroblast (non-

malignant)
> 90

Note: IC50 values were estimated from the percentage of cell viability data presented in the

study by Farias et al., as explicit IC50 values were not provided.[3]

Experimental Protocols
The following protocol for the total synthesis of Cryptomoscatone D2 is adapted from the work

of Yadav et al.[2]

Materials
trans-Cinnamaldehyde

(4R)-3-Acetyl-4-benzyl-1,3-thiazolidine-2-thione

Di-n-butylboron triflate (Bu₂BOTf)

N,N-Diisopropylethylamine (DIPEA)

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf)

2,6-Lutidine

Diisobutylaluminium hydride (DIBAL-H)

(+)-B-Allyldiisopinocampheylborane ((+)-Ipc₂B(allyl))
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Acryloyl chloride

Triethylamine (Et₃N)

4-(Dimethylamino)pyridine (DMAP)

Grubbs' first-generation catalyst

Hydrochloric acid (HCl)

Manganese dioxide (MnO₂)

Dichloromethane (CH₂Cl₂)

Diethyl ether (Et₂O)

Tetrahydrofuran (THF)

Standard laboratory glassware and purification apparatus (silica gel for column

chromatography)

Synthesis Workflow

Step 1: Asymmetric Aldol Reaction

Step 2: Silyl Protection Step 3: Reduction to Aldehyde Step 4: Brown's Asymmetric Allylation Step 5: Acrylation Step 6: Ring-Closing Metathesis Step 7: Deprotection Step 8: Oxidation

trans-Cinnamaldehyde

Aldol Adduct
Bu₂BOTf, DIPEA, CH₂Cl₂

(4R)-3-Acetyl-4-benzyl-1,3-thiazolidine-2-thione

Protected Aldol Adduct
TBSOTf, 2,6-lutidine, CH₂Cl₂

Aldehyde
DIBAL-H, CH₂Cl₂

Homoallylic Alcohol
(+)-Ipc₂B(allyl), Et₂O

Acrylate Ester
Acryloyl chloride, Et₃N, DMAP, CH₂Cl₂

Lactone
Grubbs' I catalyst, CH₂Cl₂

DiolHCl, THF Cryptomoscatone D2
MnO₂, CH₂Cl₂

Click to download full resolution via product page

Caption: Total synthesis workflow for Cryptomoscatone D2.

Step-by-Step Procedure
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Asymmetric Aldol Reaction:

To a solution of (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione in CH₂Cl₂ at 0 °C, add

Bu₂BOTf followed by DIPEA.

Stir the mixture for 30 minutes, then cool to -78 °C.

Add a solution of trans-cinnamaldehyde in CH₂Cl₂ dropwise.

Stir the reaction mixture at -78 °C for 2 hours and then at 0 °C for 1 hour.

Quench the reaction with a pH 7 buffer and extract the product with CH₂Cl₂.

Purify the crude product by silica gel column chromatography to obtain the aldol adduct.

Silyl Protection:

To a solution of the aldol adduct in CH₂Cl₂ at 0 °C, add 2,6-lutidine followed by TBSOTf.

Stir the mixture at 0 °C for 30 minutes.

Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

Purify the product by silica gel column chromatography.

Reduction to Aldehyde:

To a solution of the protected aldol adduct in CH₂Cl₂ at -78 °C, add DIBAL-H dropwise.

Stir the reaction at -78 °C for 1 hour.

Quench the reaction with saturated aqueous Rochelle's salt and allow it to warm to room

temperature.

Extract the product with CH₂Cl₂ and use the crude aldehyde in the next step without

further purification.

Brown's Asymmetric Allylation:
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To a solution of (+)-Ipc₂B(allyl) in Et₂O at -100 °C, add a solution of the crude aldehyde in

Et₂O.

Stir the reaction at -100 °C for 4 hours.

Quench the reaction with methanol and then with a pH 7 buffer.

Extract the product with Et₂O and purify by silica gel column chromatography to yield the

homoallylic alcohol.

Acrylation:

To a solution of the homoallylic alcohol in CH₂Cl₂ at 0 °C, add Et₃N, a catalytic amount of

DMAP, and acryloyl chloride.

Stir the reaction at room temperature for 2 hours.

Quench with water and extract with CH₂Cl₂.

Purify the crude product by silica gel column chromatography.

Ring-Closing Metathesis:

To a solution of the acrylate ester in CH₂Cl₂, add Grubbs' first-generation catalyst.

Reflux the mixture for 4 hours.

Concentrate the reaction mixture and purify by silica gel column chromatography to obtain

the lactone.

Deprotection:

To a solution of the lactone in THF, add 4 M HCl.

Stir the reaction at room temperature for 30 minutes.

Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate.

Purify the product by silica gel column chromatography.
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Oxidation:

To a solution of the resulting diol in CH₂Cl₂, add activated MnO₂.

Stir the reaction at room temperature for 2 hours.

Filter the reaction mixture through Celite and concentrate the filtrate.

Purify the residue by silica gel column chromatography to afford Cryptomoscatone D2.

Biological Activity: G2 Checkpoint Inhibition
Cryptomoscatone D2 has been identified as a G2 checkpoint inhibitor.[1] The G2 checkpoint

is a critical control point in the cell cycle that prevents cells with damaged DNA from entering

mitosis. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on

the G2 checkpoint for DNA repair and survival. By inhibiting the G2 checkpoint, compounds like

Cryptomoscatone D2 can force cancer cells with damaged DNA to enter mitosis prematurely,

leading to mitotic catastrophe and apoptosis.
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DNA Damage Response

Action of Cryptomoscatone D2

G2 Phase

Mitosis

Cdc25 activation

G2 Arrest

Mitotic Catastrophe

DNA Damage

ATM/ATR Kinases

Chk1/Chk2 Kinases

Cdc25 (inactive)

Inhibition

Cryptomoscatone D2

Inhibition of G2 Arrest
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Caption: Proposed mechanism of G2 checkpoint inhibition.

The precise molecular target of Cryptomoscatone D2 within the G2 checkpoint pathway has

not been fully elucidated. However, the general mechanism involves the abrogation of the G2

arrest induced by DNA damage. This forces the cell to enter mitosis with unrepaired DNA,

ultimately leading to cell death.

Conclusion
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This application note provides a comprehensive overview of the total synthesis of

Cryptomoscatone D2 and its biological activity as a cytotoxic agent and G2 checkpoint

inhibitor. The detailed experimental protocol and summary of its biological effects are intended

to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal

chemistry, and cancer biology, facilitating further investigation into this promising natural

product and its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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